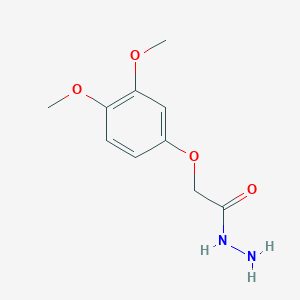
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide is an organic compound with a complex structure that includes both acetic acid and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide typically involves the reaction of 2-(3,4-dimethoxyphenoxy)acetic acid with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
2-(3,4-Dimethoxyphenoxy)acetic acid+Hydrazine→Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide+Water
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale reactions with appropriate safety and purity controls to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.
科学的研究の応用
Acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: This compound shares a similar structure but lacks the hydrazide group.
2-(3,4-Dimethoxyphenoxy)acetic acid: This compound is a precursor in the synthesis of acetic acid, 2-(3,4-dimethoxyphenoxy)-, hydrazide.
Uniqueness
This compound is unique due to the presence of both acetic acid and hydrazide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H14N2O4 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenoxy)acetohydrazide |
InChI |
InChI=1S/C10H14N2O4/c1-14-8-4-3-7(5-9(8)15-2)16-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChIキー |
OKUTWBSOMCGRAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)OCC(=O)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


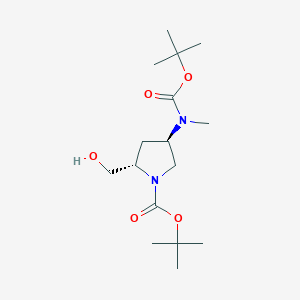
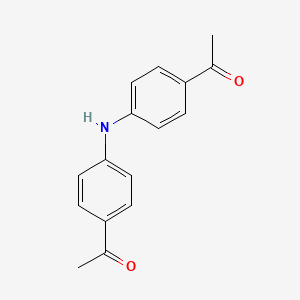
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
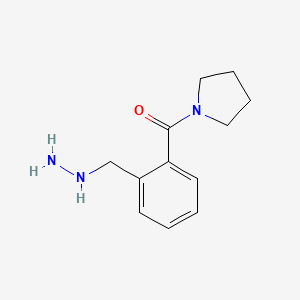
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)






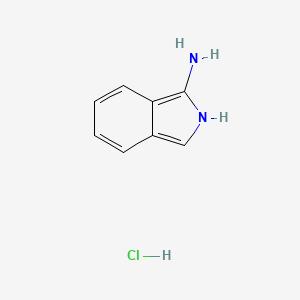
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
![3-Bromo-6,6-dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12945714.png)
